1-Benzotriazol-1-yl-3-chloropropan-2-one
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Overview
Description
1-Benzotriazol-1-yl-3-chloropropan-2-one is an organic compound with the molecular formula C9H8ClN3O. It is a white crystalline solid with a distinct odor. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzotriazol-1-yl-3-chloropropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of benzotriazole with 3-chloropropan-2-one under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may also involve additional purification steps, such as column chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Benzotriazol-1-yl-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like dichloromethane or ethanol, with catalysts such as triethylamine.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of this compound.
Oxidation Reactions: Oxidized derivatives, such as oxides or hydroxylated compounds, are formed.
Reduction Reactions: Reduced derivatives, such as alcohols or amines, are the major products.
Scientific Research Applications
1-Benzotriazol-1-yl-3-chloropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 1-Benzotriazol-1-yl-3-chloropropan-2-one involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can result in the inhibition or activation of enzymatic activity, depending on the specific target and the nature of the modification .
Comparison with Similar Compounds
1-Benzotriazol-1-yl-3-chloropropan-2-one can be compared with other similar compounds, such as:
1-Benzotriazol-1-yl-3-chloropropan-1-one: This compound has a similar structure but differs in the position of the chlorine atom.
1-Benzotriazol-1-yl-3-chloropropan-2-ol: This compound has a hydroxyl group instead of a ketone group.
1-Benzotriazol-1-yl-3-chloropropan-2-thiol: This compound has a thiol group instead of a ketone group.
The uniqueness of this compound lies in its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-chloropropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRLHOWDOGFXJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392520 |
Source
|
Record name | 1-Benzotriazol-1-yl-3-chloropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305851-04-1 |
Source
|
Record name | 1-Benzotriazol-1-yl-3-chloropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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